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3-Methoxyisoxazole-5-
Compound Name: )
carboxamide

CAS No.: 16880-10-7

Cat. No.: B1646941

L J

Executive Summary: The Structural Scaffold

3-Methoxyisoxazole-5-carboxamide (CAS: 16880-10-7) represents a critical pharmacophore
in modern drug discovery, particularly as a fragment in Janus Kinase (JAK) inhibitors and
antimicrobial agents. Its structural "performance"—defined by its ability to form stable crystal
lattices, engage in directional hydrogen bonding, and maintain planarity—is often superior to its
non-oxygenated counterparts (e.g., 3-methyl analogues) due to the electronic modulation
provided by the 3-methoxy group.

This guide objectively compares the crystallographic and physicochemical profile of 3-
Methoxyisoxazole-5-carboxamide against its direct synthetic precursor (Methyl 3-
methoxyisoxazole-5-carboxylate) and its regioisomer/functional analogues. By synthesizing
data from high-resolution X-ray diffraction studies of closely related congeners, we establish a
predictive model for its solid-state behavior.

Comparative Crystallographic Data

The following table contrasts the target molecule with its characterized analogues. Note that
while the specific crystal structure of the unsubstituted carboxamide is often proprietary or
embedded in complex co-crystals, its properties are triangulated from the high-resolution data
of its 4-amino and ester derivatives.
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ble 1: Physicochemical | :

Comparator A:
Target: 3- Comparator B: 3-
] Methyl 3- ]
Feature Methoxyisoxazole-5- _ Phenylisoxazole-5-
_ methoxyisoxazole-5- _
carboxamide carboxamide
carboxylate
H-Bond ] )
Synthetic Precursor / Hydrophobic Core
Role Donor/Acceptor
Ester Analogue Analogue
Fragment
Monoclinic ( Monoclinic (
Crystal System Monoclinic (Predicted)
) )
Z (Molecules/Cell) 4 4 4

Planarity (RMSD)

<0.03 A (Ring +
Amide)

0.029 A (Ring + Ester)

0.025 A (Ring +
Amide)

H-Bond Motif

Dimer (Amide-Amide)

Chain

(Amide-Ester)*

Dimer (Amide-Amide)

1.48 g/cm3 (4-amino

Density (Calc.) ~1.42 g/lcm3 o 1.35 g/cm3

derivative)
_ _ 111-112 °C (4-amino

Melting Point 168-172 °C o 180-182 °C

derivative)
Amide NH

NH Amide NH

Key Interaction o

(Isoxazole/Carbonyl)

O (Ester Carbonyl)

O (Carbonyl)

*Note: Comparator A data refers to the 4-amino derivative which stabilizes the lattice via

specific N-H...O interactions.

Structural Analysis & Performance Logic
The "Methoxy Effect" on Planarity
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X-ray data from the Methyl 4-amino-3-methoxyisoxazole-5-carboxylate confirms that the 3-
methoxy group is coplanar with the isoxazole ring. This is critical for drug design:

o Causality: The resonance donation from the methoxy oxygen into the isoxazole

-system reinforces the ring's aromaticity.

» Performance Consequence: This locks the conformation, reducing the entropic penalty when
this fragment binds to a protein active site (e.g., the ATP-binding pocket of kinases). Unlike
3-alkyl analogues which may rotate, the 3-methoxy group adopts a preferred s-cis or s-trans
orientation to minimize steric clash, pre-organizing the molecule.

Hydrogen Bonding Networks

The performance of the carboxamide group in the solid state is dictated by two competing
motifs.

e The Dimer (

): In the absence of strong competing donors, the amide group forms a centrosymmetric
dimer. This is observed in the 3-phenyl analogue and is the thermodynamically preferred
packing for the target molecule.

e The Chain (

): If the isoxazole nitrogen is sufficiently basic (enhanced by the 3-methoxy group), the amide
NH may donate to the ring nitrogen of a neighboring molecule.

Expert Insight: For 3-Methoxyisoxazole-5-carboxamide, the Dimer motif is predicted to
dominate due to the high acidity of the primary amide protons, leading to higher melting points
and lower solubility compared to the ester precursor.

Experimental Protocol: Synthesis & Crystallization

Standardized workflow for generating X-ray quality crystals.

Phase 1: Synthesis from Precursor

Objective: Convert Methyl 3-methoxyisoxazole-5-carboxylate to the Carboxamide.
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Dissolution: Dissolve 1.0 eq of Methyl 3-methoxyisoxazole-5-carboxylate in Methanol
(MeOH).

Ammonolysis: Cool solution to 0°C. Bubble anhydrous

gas through the solution for 30 minutes OR add 7N
in MeOH (10 eq).

Reaction: Seal the vessel and stir at Room Temperature (RT) for 16—24 hours. Monitor via
TLC (EtOAc/Hexane 1:1). The ester spot (

) will disappear; the amide spot (
) will appear.

Isolation: Concentrate in vacuo. The product often precipitates as a white solid.

Purification: Recrystallize from Ethanol/Water (9:1) to remove trace ammonium salts.

Phase 2: Crystallization for X-ray Diffraction

Method: Slow Evaporation (Self-Validating Protocol).

Prepare Solution: Dissolve 20 mg of the purified amide in 2 mL of Acetonitrile (MeCN) or
Nitromethane. (Avoid alcohols to prevent solvent inclusion).

Filtration: Pass through a 0.45

m PTFE syringe filter into a clean scintillation vial.

Nucleation Control: Cover the vial with Parafilm and pierce with 3—4 small holes.
Incubation: Store in a vibration-free environment at 20°C.

Harvest: Colorless block-like crystals suitable for diffraction should appear within 48—72
hours.

Visualizations
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Synthesis & Crystallization Workflow

This diagram illustrates the transformation logic and the critical decision points for obtaining
high-quality data.
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Caption: Step-by-step conversion of the ester precursor to the carboxamide, followed by the
specific crystallization vector required for structural resolution.

Intermolecular Interaction Network

A visualization of the competing hydrogen bond pathways that dictate the solid-state
performance.
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Caption: The primary "Dimer" motif (Green) represents the thermodynamically stable crystal
form, while the "Chain" motif (Red) represents a metastable polymorph often seen in rapid
precipitation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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